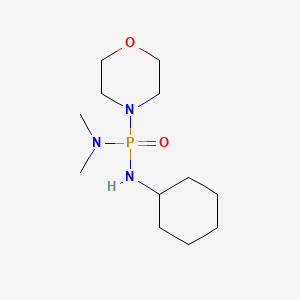

N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide

説明

Chemical Classification and IUPAC Nomenclature

N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide belongs to the phosphonic diamide class, a subset of organophosphorus compounds where a phosphorus atom is bonded to two amine groups and one oxygen atom. The IUPAC name systematically describes its structure: Phosphonic diamide, N'-cyclohexyl-N,N-dimethyl-P-4-morpholinyl-. This nomenclature specifies the following features:

- Phosphonic diamide core : A central phosphorus atom bonded to an oxygen atom (P=O) and two amine groups.

- N,N-dimethyl substitution : Two methyl groups attached to the nitrogen atom directly bonded to phosphorus.

- P-4-morpholinyl group : A morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to the phosphorus center.

- N'-cyclohexyl substituent : A cyclohexyl group attached to the secondary amine nitrogen.

The systematic name adheres to IUPAC Rule PH-5.3 for phosphoramide derivatives, prioritizing the phosphorus-centered substituents before the amine groups. The compound’s SMILES notation (CN(C)P(=O)(NC1CCCCC1)N2CCOCC2) further illustrates its connectivity, confirming the morpholinyl and cyclohexyl attachments.

Historical Development and Discovery Context

The development of N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide aligns with broader trends in organophosphorus chemistry during the late 20th and early 21st centuries. Phosphonic diamides gained prominence due to their utility as ligands in transition-metal catalysis and intermediates in agrochemical synthesis. While the exact synthesis date of this compound remains undocumented in public literature, its structural analogs emerged in patents and academic studies focusing on phosphorus-based coordination complexes.

A pivotal advancement was the discovery of phosphonic diamides as thermally stable alternatives to phosphine ligands, which are prone to oxidation. Researchers sought to combine the electron-donating properties of morpholine and the steric bulk of cyclohexyl groups to modulate metal-ligand interactions. This compound’s design likely originated from efforts to balance electronic and steric effects in catalytic systems, as evidenced by its adoption in asymmetric synthesis protocols.

Position Within Phosphonic Diamide Structural Taxonomy

Within the phosphonic diamide family, this compound exemplifies a tertiary-tertiary diamide due to the presence of two tertiary amine groups (N,N-dimethyl and N'-cyclohexyl). Its structure contrasts with primary or secondary phosphonic diamides, such as P-phenylphosphonic diamide (CAS 4707-88-4), which feature simpler aryl or alkyl substituents. The table below highlights key structural distinctions:

| Compound | Substituents on P | Amine Type | Molecular Weight |

|---|---|---|---|

| N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide | Morpholinyl, dimethylamine, cyclohexylamine | Tertiary-tertiary | 275.33 g/mol |

| P-Phenylphosphonic diamide | Phenyl, two primary amines | Primary-primary | 156.10 g/mol |

| N,N,N',N'-Tetramethyl-P-indol-1-ylphosphonic diamide | Indolyl, tetramethylamine | Tertiary-tertiary | 263.28 g/mol |

The morpholinyl group introduces conformational rigidity and oxygen-based lone pairs, enhancing the compound’s ability to coordinate with metals. Meanwhile, the cyclohexyl group provides steric bulk, potentially reducing unwanted side reactions in catalytic cycles. This dual functionality positions the compound as a versatile scaffold for developing transition-metal complexes with applications in cross-coupling reactions and polymerization catalysis.

The synthesis of N'-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of phosphorus oxychloride with N-cyclohexylmorpholine-4-amine, followed by dimethylamination. This route mirrors methods used for analogous phosphonic diamides, where stepwise substitution on phosphorus ensures controlled functionalization.

特性

CAS番号 |

117112-24-0 |

|---|---|

分子式 |

C12H26N3O2P |

分子量 |

275.33 g/mol |

IUPAC名 |

N-[dimethylamino(morpholin-4-yl)phosphoryl]cyclohexanamine |

InChI |

InChI=1S/C12H26N3O2P/c1-14(2)18(16,15-8-10-17-11-9-15)13-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,13,16) |

InChIキー |

XQBQZAZUWVHYQB-UHFFFAOYSA-N |

正規SMILES |

CN(C)P(=O)(NC1CCCCC1)N2CCOCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide typically involves the reaction of cyclohexylamine with dimethylamine and morpholine in the presence of a phosphonic acid derivative. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

Solvent: Common solvents like dichloromethane or toluene.

Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid to promote the reaction.

Industrial Production Methods

In industrial settings, the production of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

化学反応の分析

Types of Reactions

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine derivatives.

Substitution: Formation of substituted phosphonic diamides.

科学的研究の応用

N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

作用機序

The mechanism of action of N’-Cyclohexyl-N,N-dimethyl-P-4-morpholinylphosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Phosphonic Diamides

Substituent Variations on Phosphorus and Nitrogen

Target Compound :

- Substituents : Morpholinyl (P-bound), cyclohexyl (N'-bound), dimethyl (N-bound).

- Molecular Weight : 299.33 g/mol .

Comparators :

P-Methylphosphonic Diamide (CAS 4759-30-2)

- Substituents : Methyl (P-bound), two amide groups (NH₂).

- Formula : CH₇N₂OP

- Key Difference : Lack of bulky cyclohexyl or morpholinyl groups results in lower molecular weight (122.05 g/mol) and higher reactivity in nucleophilic substitutions .

Methylphosphonic Bis(dimethylamide) (CAS 2511-17-3)

- Substituents : Methyl (P-bound), pentamethyl groups (N,N,N',N',P-methyl).

- Formula : C₅H₁₅N₂OP

- Key Difference : Fully methylated nitrogen atoms reduce hydrogen-bonding capacity, limiting solubility in aqueous media compared to the target compound .

N,N,N',N'-Tetraethyl-P-[2-(4-Morpholinyl)-2-cyclohexen-1-yl]phosphonic Diamide (CAS 140907-21-7) Substituents: Morpholinyl (P-bound via cyclohexenyl), tetraethyl (N-bound).

N,N,N',N'-Tetraethyl-p-Phenylphosphonic Diamide (CAS 4519-35-1)

Functional Group Impact on Properties

| Compound | Key Functional Groups | Molecular Weight (g/mol) | Solubility Trends | Potential Applications |

|---|---|---|---|---|

| Target Compound | Morpholinyl, cyclohexyl | 299.33 | Moderate polarity | Coordination chemistry, ligands |

| P-Methylphosphonic Diamide | Methyl, NH₂ | 122.05 | High aqueous solubility | Intermediate in synthesis |

| Methylphosphonic Bis(dimethylamide) | Pentamethyl | 164.16 | Low polarity | Non-polar solvent applications |

| CAS 140907-21-7 | Morpholinyl, cyclohexenyl | 381.47 | Variable (depends on solvent) | Photocatalysis, luminescence |

| CAS 4519-35-1 | Phenyl, tetraethyl | 294.34 | Lipophilic | Biomedical research |

Electronic and Luminescence Properties

- Target Compound vs. The morpholinyl group in the target may similarly enable tunable emission if coordinated to transition metals.

Comparison with Phenyl Derivatives : Phenyl-substituted phosphonic diamides (e.g., CAS 4519-35-1) lack heteroatoms in the aromatic ring, reducing their ability to stabilize excited states compared to morpholinyl-containing compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。